molecular formula C13H13N3O4S B2874510 Carbamoylmethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate CAS No. 1211761-16-8

Carbamoylmethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B2874510
CAS No.: 1211761-16-8
M. Wt: 307.32
InChI Key: CHUQHFNYTBXTFS-UHFFFAOYSA-N
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Description

Carbamoylmethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with a furan ring, a methyl group, a methylsulfanyl group, and a carbamoylmethyl ester. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamoylmethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate can be achieved through a multicomponent reaction. One common method involves the Biginelli reaction, which is a one-pot multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA) . The reaction conditions typically involve heating the reaction mixture to reflux for several hours to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Biginelli reaction conditions to increase yield and purity. This can include using more efficient catalysts, optimizing reaction temperatures and times, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbamoylmethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, NaBH₄

    Substitution: Br₂, HNO₃

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated furan derivatives

Scientific Research Applications

Carbamoylmethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of carbamoylmethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Carbamoylmethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of a pyrimidine ring and a furan ring, but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(2-amino-2-oxoethyl) 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-7-10(13(18)20-6-9(14)17)12(21-2)16-11(15-7)8-4-3-5-19-8/h3-5H,6H2,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUQHFNYTBXTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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